6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid is a complex organic compound that features a furo[2,3-C]pyridine core structure. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid typically involves the protection of the amine group using the Boc group. Common methods include:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
Uniqueness
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid is unique due to its furo[2,3-C]pyridine core structure, which imparts specific chemical properties and reactivity. The presence of the Boc group makes it particularly useful in protecting amine groups during complex synthetic processes.
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-furo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-5-4-8-6-9(11(15)16)18-10(8)7-14/h6H,4-5,7H2,1-3H3,(H,15,16) |
InChI Key |
YTWIDQKJCFXVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)OC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.